molecular formula C6H3F2NO3 B3180436 3,4-Difluoro-2-nitrophenol CAS No. 1674367-14-6

3,4-Difluoro-2-nitrophenol

Cat. No.: B3180436
CAS No.: 1674367-14-6
M. Wt: 175.09 g/mol
InChI Key: HWNDHJQVZRUBFD-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-nitrophenol is a fluorinated nitrophenol derivative serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The distinct electronic effects of the nitro and fluorine substituents on the phenolic ring make it a valuable scaffold for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Compounds of this class are frequently employed in nucleophilic aromatic substitution reactions, where the nitro group acts as a strong activating electron-withdrawing group, and the fluorine atoms can be selectively displaced by various nucleophiles such as amines, alkoxides, and thiols. This reactivity allows researchers to generate diverse libraries of substituted aromatic compounds for screening and development. The physical properties, such as its molecular weight , are consistent with its use in laboratory-scale synthesis. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment, adhering to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDHJQVZRUBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Purification and Isolation Techniques in Synthesis

Consideration of Reaction Yields and Scalability in Laboratory Synthesis

The laboratory-scale synthesis of this compound and its precursors is critically dependent on reaction yields and the potential for scaling the processes. Key methodologies involve the nitration of difluorinated aromatic compounds. The efficiency and scalability of these syntheses are influenced by factors such as reaction conditions, regioselectivity, and the choice between batch and continuous flow processes.

A primary route to synthesizing nitrodifluorophenols is the direct nitration of a difluorophenol. For instance, the nitration of 2,4-difluorophenol (B48109) is a well-documented process. A method utilizing isopropyl nitrate (B79036) and sulfuric acid in dichloromethane at room temperature has been shown to be highly selective for the ortho position. This laboratory-scale reaction, starting with 5 mmol of 2,4-difluorophenol, affords 2,4-difluoro-6-nitrophenol (B146620) in an 83% yield with 100% ortho-selectivity. Another approach for the nitration of 2,4-difluorophenol using tetrabutylammonium (B224687) hydrogen sulphate as a phase-transfer catalyst with isopropyl nitrate and sulfuric acid results in a 90% combined yield of ortho-nitrated products. google.com While these specific examples pertain to an isomer of the target compound, they highlight that high-yielding nitration of difluorophenols is achievable on a laboratory scale. The primary challenge in synthesizing this compound via direct nitration of 3,4-difluorophenol (B1294555) would be controlling the regioselectivity to favor nitration at the C2 position over the C6 position.

An alternative strategy involves the nitration of a precursor like 1,2-difluorobenzene (B135520), followed by subsequent chemical transformations. The nitration of 1,2-difluorobenzene can be performed with high efficiency. Using a combination of nitric acid and a zeolite H+β catalyst in the presence of acetic anhydride (B1165640) gives a 98% yield of 4-nitro-1,2-difluorobenzene. sciforum.net A more traditional method using a mixture of sulfuric acid and nitric acid provides the same product but at a lower yield of 72%. sciforum.net The resulting nitrodifluorobenzene can then serve as a precursor to the corresponding nitrodifluorophenol.

The scalability of these syntheses is also evident in patent literature describing multi-gram and kilogram-scale production. For example, a procedure for the nitration of 2,6-dichloro-3,5-difluorophenol (B1304056) with nitric acid in acetic acid was performed starting with 20 grams of the phenol (B47542) to yield 18 grams of the nitrated product. prepchem.com

The table below summarizes the yields for various relevant nitration reactions on a laboratory scale.

Starting MaterialProductReagents and ConditionsYield (%)Scale
2,4-Difluorophenol2,4-Difluoro-6-nitrophenolIsopropyl nitrate, H₂SO₄, CH₂Cl₂83%5 mmol
2,4-DifluorophenolOrtho-nitrated isomersIsopropyl nitrate, H₂SO₄, (n-Bu)₄NHSO₄90%5 mmol
1,2-Difluorobenzene4-Nitro-1,2-difluorobenzeneHNO₃, Zeolite H⁺β, Ac₂O98%33.4 mmol
1,2-Difluorobenzene4-Nitro-1,2-difluorobenzeneH₂SO₄, HNO₃72%0.33 mol
p-Difluorobenzene2,5-DifluoronitrobenzeneFuming HNO₃ (Continuous Flow)98%Not specified
2,4-Difluoronitrobenzene5-Fluoro-2-nitrophenol (B146956)1. NH₃ 2. H₂SO₄, NaNO₂94.3%>1 mol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F in this compound provides a wealth of information through chemical shifts, spin-spin couplings, and various multidimensional experiments.

In fluorinated compounds, the coupling between proton (¹H) and fluorine (¹⁹F) nuclei, known as ⁿJHF coupling, provides critical information for structural assignment. These couplings occur over multiple bonds (n) and their magnitudes are dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei. The interpretation of these coupling constants is a powerful tool for distinguishing between isomers.

For this compound, the aromatic protons exhibit complex splitting patterns due to both homonuclear proton-proton (ⁿJHH) and heteronuclear proton-fluorine (ⁿJHF) couplings. The key ⁿJHF couplings that are instrumental in its structural confirmation include:

³JHF (ortho coupling): Typically the largest coupling, occurring between a fluorine atom and a proton three bonds away.

⁴JHF (meta coupling): A smaller coupling between a fluorine atom and a proton four bonds away.

⁵JHF (para coupling): Usually the smallest of the aromatic proton-fluorine couplings.

The analysis of these ⁿJHF values allows for the unambiguous placement of the fluorine and nitro substituents on the phenol ring.

Conventional ¹H NMR spectra of this compound are often complex and exhibit severe signal overlap due to the presence of both ⁿJHH and ⁿJHF couplings, which can make the direct and accurate measurement of coupling constants challenging. rsc.org Pure shift NMR techniques are advanced methods designed to simplify these complex spectra by suppressing the effect of homonuclear couplings (ⁿJHH). researchgate.net

This spectral simplification results in multiplets that are collapsed into singlets, revealing only the heteronuclear couplings (ⁿJHF). researchgate.net Research has demonstrated the utility of the pure shift NMR approach for the direct and precise measurement of ⁿJHF couplings in molecules like this compound. rsc.org By applying a pure shift sequence, the complex multiplet for each proton simplifies, allowing the doublet or multiplet arising from coupling to ¹⁹F to be clearly resolved and measured. rsc.orgrsc.org This method is particularly advantageous for molecules with more than one fluorine atom, where standard 1D and even some 2D experiments may fail to provide clear results. rsc.orgresearchgate.net

As a specific example of data obtained from this technique, the analysis of the related isomer, 2,3-difluoro-nitrophenol, using pure shift NMR allowed for the precise measurement of its coupling constants, which are presented in the table below.

Table 1: Illustrative ¹H NMR and ⁿJHF Coupling Data for 2,3-Difluoro-nitrophenol (Isomer) in CDCl₃ obtained via Pure Shift NMR. rsc.org
ProtonChemical Shift (δ, ppm)MultiplicityMeasured Coupling Constants (Hz) rsc.org
H-4~7.1ddd³J(H4,F3) = 10.1, ⁴J(H4,F2) = 5.2, ³J(H4,H5) = 9.0
H-5~6.9ddd⁴J(H5,F3) = 8.6, ⁵J(H5,F2) = 1.3, ³J(H5,H4) = 9.0, ³J(H5,H6) = 8.6
H-6~7.4ddd⁵J(H6,F3) = 2.1, ⁴J(H6,F2) = 8.8, ³J(H6,H5) = 8.6

Note: This data is for the related isomer 2,3-difluoro-nitrophenol and is provided for illustrative purposes to demonstrate the type of data obtained from pure shift NMR experiments. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is used to assign the signals for the protonated carbons (C-5 and C-6) in the this compound ring by correlating them to their attached, and previously assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range correlations (typically over 2 or 3 bonds) between protons and carbons. This technique provides the connectivity information needed to piece together the molecular skeleton. For this compound, HMBC is used to:

Confirm the positions of the fluorine-bearing carbons (C-3 and C-4) and the nitro- and hydroxyl-bearing carbons (C-2 and C-1) by observing correlations from the aromatic protons (H-5 and H-6) to these quaternary carbons.

Establish the relative positions of the substituents by observing key correlations, such as from H-5 to C-1, C-3, and C-4, and from H-6 to C-1, C-2, and C-4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. In this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine and oxygen atoms. A key feature of the ¹³C spectrum is the presence of carbon-fluorine couplings (ⁿJCF), which are often large and observable over multiple bonds, providing further structural confirmation. kashanu.ac.ir The signals for C-3 and C-4 will appear as large doublets due to the one-bond coupling (¹JCF), while other carbons will show smaller couplings (²,³JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and offers a large chemical shift range, making it an excellent probe for fluorinated compounds. nih.gov For this compound, two distinct signals are expected, one for F-3 and one for F-4. Their chemical shifts are highly sensitive to the electronic environment, particularly the ortho-nitro group's influence on F-3 and the ortho-hydroxyl group's influence on F-4. The spectrum will also show a doublet-of-doublet pattern for each fluorine due to coupling to the neighboring protons and the other fluorine atom (³JFF).

Table 2: Predicted and Illustrative NMR Data for this compound
NucleusExpected Chemical Shift Range (δ, ppm)Expected Couplings
¹H6.5 - 8.0 (Aromatic), 9.0 - 11.0 (Phenolic OH)³JHH, ⁿJHF
¹³C110 - 160¹JCF, ²JCF, ³JCF
¹⁹F-110 to -150ⁿJFH, ³JFF

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound (C₆H₃F₂NO₃). The exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Molecular Formula: C₆H₃F₂NO₃ Calculated Exact Mass: 175.0081 g/mol

Electron ionization (EI) is a common technique used in conjunction with MS. This high-energy method causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" for the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the nitro group (–NO₂)

Loss of carbon monoxide (–CO) from the phenol ring

Cleavage of C-F bonds

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

For this compound, a tandem mass spectrometry analysis would be expected to yield specific fragmentation pathways. The initial ionization would likely form a molecular ion, and subsequent fragmentation in the collision cell could involve the loss of the nitro group (NO₂), hydroxyl group (OH), or a neutral loss of carbon monoxide (CO). The fragmentation pattern is influenced by the position of the substituents on the aromatic ring. mdpi.com

Despite the theoretical applicability of this technique, no specific experimental tandem mass spectrometry data or detailed fragmentation analysis for this compound has been found in the reviewed scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

For this compound, the IR and Raman spectra would be expected to exhibit characteristic vibrations for the hydroxyl (O-H), nitro (N-O), and carbon-fluorine (C-F) functional groups, as well as vibrations associated with the aromatic ring.

The expected characteristic vibrational frequencies for the functional groups in this compound would be:

O-H stretching: Typically observed in the region of 3200-3600 cm⁻¹. The exact position can be influenced by intra- and intermolecular hydrogen bonding.

N-O asymmetric and symmetric stretching: These vibrations for the nitro group usually appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. ijsr.net

C-F stretching: These vibrations are typically found in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretching: These occur at approximately 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

A detailed analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed vibrational modes. nih.gov

However, a search of scientific databases and literature did not yield any published experimental IR or Raman spectra, or a detailed vibrational analysis for this compound.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
HydroxylO-H stretch3200-3600
NitroN-O asymmetric stretch1500-1560
NitroN-O symmetric stretch1335-1370
Carbon-FluorineC-F stretch1000-1400
AromaticC-H stretch3000-3100
AromaticC=C stretch1400-1600

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from an excited electronic state. nih.govresearchgate.net These techniques are sensitive to the molecular structure and the chemical environment.

For nitrophenols, the position of the nitro group relative to the hydroxyl group and the presence of other substituents significantly affect their electronic spectra. mdpi.com The absorption maxima (λmax) are related to the energy difference between the ground and excited electronic states. While many aromatic compounds fluoresce, the presence of a nitro group often quenches fluorescence.

No specific experimental UV-Vis absorption or fluorescence spectra for this compound have been reported in the available scientific literature.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The analysis of the crystal structure reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold the crystal together. For this compound, key intermolecular interactions would likely include hydrogen bonding involving the hydroxyl and nitro groups, as well as dipole-dipole and van der Waals interactions. The fluorine atoms could also participate in weaker interactions. The study of crystal packing is crucial for understanding physical properties such as melting point and solubility. nih.gov

A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not locate any published crystal structure for this compound.

Mechanistic Investigations of Chemical Transformations Involving 3,4 Difluoro 2 Nitrophenol

Reaction Kinetics and Mechanistic Pathways

The reactivity of the 3,4-Difluoro-2-nitrophenol aromatic ring is heavily influenced by its substituents. The combined electron-withdrawing power of the two fluorine atoms and the nitro group makes the ring electron-deficient. This electronic nature determines its susceptibility to different reaction types.

Electrophilic aromatic substitution (SEAr) is a reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a positively charged carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

For this compound, the aromatic ring is strongly deactivated towards electrophilic attack. Both fluorine and nitro groups are powerful electron-withdrawing groups, primarily through the inductive effect for fluorine and both inductive and resonance effects for the nitro group. numberanalytics.com This withdrawal of electron density from the π-system of the ring makes it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com The formation of the positively charged arenium ion intermediate is energetically unfavorable, resulting in a high activation energy for the rate-determining step. masterorganicchemistry.comyoutube.com Consequently, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve and require harsh reaction conditions.

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.com The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

The presence of the ortho-nitro group and the fluorine atoms is crucial for this reactivity. They stabilize the negative charge of the Meisenheimer complex through their inductive and resonance effects, lowering the activation energy of the rate-determining addition step. masterorganicchemistry.comstackexchange.com

A notable feature of SNAr reactions on fluoroaromatics is that fluorine, despite being a poor leaving group in SN2 reactions due to the strength of the C-F bond, is an excellent leaving group in this context. masterorganicchemistry.comstackexchange.com The reactivity order for halogens in SNAr is typically F > Cl > Br > I. This is because the first step (nucleophilic attack) is the slow, rate-determining step, not the second step (leaving group expulsion). stackexchange.com The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate most effectively, thus accelerating the rate-limiting step. masterorganicchemistry.comstackexchange.com

Table 1: Relative Reactivity of Halogens in a Typical SNAr Reaction. The high electronegativity of fluorine accelerates the rate-determining nucleophilic attack.
Leaving Group (X in 2,4-Dinitrohalobenzene)Relative Rate ConstantGoverning Factor
-F3300High electronegativity stabilizes intermediate
-Cl1Baseline
-Br0.8Lower electronegativity
-I0.4Lowest electronegativity

The nitro group of this compound is a key center for redox chemistry. The biological and chemical activity of many nitroaromatic compounds is dependent on the reduction of the nitro group. uchile.cl This process typically occurs in a stepwise manner, accepting up to six electrons to form the corresponding amine. uchile.cldtic.mil

The reduction pathway can be summarized as:

One-electron reduction: Forms a nitro radical anion (ArNO₂⁻). uchile.clnih.gov

Further reduction: Leads to a nitroso (Ar-N=O) species.

Additional reduction: Forms a hydroxylamino (Ar-NHOH) derivative.

Final reduction: Yields the stable amino product (Ar-NH₂), in this case, 3,4-difluoro-2-aminophenol.

The redox properties of nitroaromatic compounds are crucial for their bioreductive activation. mdpi.comnih.gov The one-electron reduction potential (E¹₇) is a key thermodynamic parameter for predicting the rate and extent of these transformations. dtic.mil The presence of electron-withdrawing fluorine atoms on the ring is expected to increase the redox potential, making the reduction of the nitro group more thermodynamically favorable compared to non-fluorinated analogues.

Proton Transfer Dynamics and Acidity Studies of the Phenolic Hydroxyl

The phenolic hydroxyl group (-OH) of this compound is significantly acidic. The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide anion. In this molecule, the phenoxide anion is substantially stabilized by the strong inductive electron-withdrawing effects of the two fluorine atoms and the combined inductive and resonance effects of the ortho-nitro group. These groups delocalize the negative charge, making the loss of the proton more favorable.

Studies on similar nitrophenols show that they can form proton transfer complexes with various proton acceptors. tandfonline.compharmacophorejournal.com The equilibrium between the hydrogen-bonded complex and the proton-transferred ion pair is influenced by the solvent polarity. tandfonline.com Ultrafast studies on related compounds like 4-nitrocatechol (B145892) reveal that excited-state proton transfer (ESPT) can occur on a picosecond timescale, suggesting that such nitrophenols can act as strong photoacids. uci.eduacs.org Given the powerful electron-withdrawing substituents on this compound, its pKa is expected to be significantly lower (i.e., more acidic) than that of phenol (pKa ≈ 10) or 2-nitrophenol (B165410) (pKa ≈ 7.2).

Table 2: Comparison of pKa Values. The electron-withdrawing groups on this compound are expected to significantly increase its acidity (lower its pKa).
CompoundApproximate pKaReason for Acidity
Phenol9.95Baseline
2-Nitrophenol7.23Electron-withdrawing nitro group stabilizes phenoxide
4-Nitrophenol7.15Electron-withdrawing nitro group stabilizes phenoxide
This compoundEstimated < 7Combined inductive and resonance effects of NO₂ and two F atoms provide strong stabilization

Influence of Fluorine Substituents on Aromatic Reactivity

Fluorine substituents have a profound impact on the reactivity of the aromatic ring due to their unique electronic properties. numberanalytics.com Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It can also donate electron density through its lone pairs via the mesomeric or resonance effect (+M), but this effect is weak for fluorine. stackexchange.com

Effect on Electrophilic Substitution (SEAr): The dominant -I effect withdraws electron density from the aromatic π-system, deactivating the ring towards attack by electrophiles. numberanalytics.com

Effect on Nucleophilic Substitution (SNAr): The -I effect is paramount in activating the ring for nucleophilic attack. By withdrawing electron density, it makes the ring carbons more electrophilic and, crucially, stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the SNAr mechanism. masterorganicchemistry.comstackexchange.com This stabilization outweighs the high strength of the C-F bond, making fluorine an excellent leaving group in this context. stackexchange.com

The incorporation of fluorine can also alter the molecular orbitals of the aromatic system. It can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and affecting reactivity. numberanalytics.com Some studies have introduced the concept of "fluoromaticity," where the addition of fluorine atoms to an aromatic ring contributes new π-orbitals that can, in some cases, enhance the stability of the ring system. nih.govacs.org

Solvent Effects on Reaction Mechanisms

Solvent choice plays a critical role in the kinetics and mechanism of reactions involving this compound, particularly for SNAr reactions with anionic nucleophiles. nih.govacs.org The rates of these reactions are highly sensitive to the solvent's ability to solvate the reacting species.

SNAr reactions proceed dramatically faster in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) than in polar protic solvents (e.g., water, methanol). nih.govacs.orgresearchgate.net

Polar Aprotic Solvents: These solvents lack acidic protons and are poor hydrogen bond donors. While they can solvate cations, they leave the anionic nucleophile relatively "naked" and unsolvated. This high-energy, reactive nucleophile can more readily attack the electron-deficient aromatic ring, leading to a much lower activation energy and a significant rate enhancement. nih.govacs.org

Computational studies, such as QM/MM simulations of the reaction between azide (B81097) ion and 4-fluoronitrobenzene, have confirmed that the poorer solvation of the nucleophile in dipolar aprotic solvents is the primary reason for the observed rate increases. acs.org

Table 3: Relative Rate Constants for a Model SNAr Reaction in Different Solvents. The reaction is significantly faster in polar aprotic solvents.
SolventSolvent TypeRelative Rate Constant
MethanolProtic1
WaterProtic4.4
AcetonitrilePolar Aprotic~1,600
DMF (Dimethylformamide)Polar Aprotic~12,500
DMSO (Dimethyl sulfoxide)Polar Aprotic~24,000

Role of 3,4 Difluoro 2 Nitrophenol in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the benzene (B151609) ring makes 3,4-Difluoro-2-nitrophenol an ideal starting material for the synthesis of more intricate structures. Its utility stems from the ability to selectively modify each of its functional components—the hydroxyl group, the nitro group, and the aromatic ring itself—to introduce new functionalities and build molecular complexity.

Intermediate in the Preparation of 1,2,5-Thiadiazolidinedione Derivatives

While the direct use of this compound as an intermediate in the synthesis of 1,2,5-thiadiazolidinedione derivatives is not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of related heterocyclic systems. For instance, the synthesis of various thiazolidinone and thiadiazole derivatives often involves precursors containing aromatic rings with electron-withdrawing groups. researchgate.netnih.govnih.gov The amino group, which can be readily obtained from the reduction of the nitro group in this compound, is a key functional group in the cyclization reactions that form such heterocyclic rings. It is plausible that a derivative of this compound, such as 2-amino-3,4-difluorophenol (B8744484), could serve as a precursor in condensation reactions with reagents like chloroacetyl chloride and thiocyanates to form thiazolidinone-based structures.

Synthetic Utility in the Construction of Other Fluorinated Aromatic Systems

This compound is an important precursor for the synthesis of a variety of other fluorinated aromatic compounds. The existing fluorine atoms influence the regioselectivity of subsequent reactions and contribute to the unique electronic properties of the final products. For example, related structures like 2,3-difluoro-6-nitrophenol (B104600) can be synthesized from 2,3,4-trifluoronitrobenzene through nucleophilic aromatic substitution, highlighting the pathways available for creating diverse fluoronitrophenol isomers. google.com Similarly, the nitration of 2,4-difluorophenol (B48109) yields 2,4-difluoro-6-nitrophenol (B146620), demonstrating a common route to access these types of building blocks. The strategic manipulation of the functional groups on this compound allows for its conversion into a wide array of substituted fluorinated aromatics, which are valuable intermediates in medicinal and materials chemistry.

Derivatization Strategies for Functional Group Transformations

The chemical versatility of this compound lies in the distinct reactivity of its hydroxyl and nitro groups, as well as the potential for further substitution on the aromatic ring.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo a variety of reactions typical for phenols. The presence of the electron-withdrawing nitro and fluoro substituents increases the acidity of the hydroxyl proton, facilitating its reaction with bases.

Key Reactions at the Hydroxyl Group:

Reaction TypeReagentsProduct Type
Etherification Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃)Aryl ethers
Esterification Acyl chlorides (e.g., CH₃COCl), Base (e.g., Pyridine)Aryl esters
Williamson Ether Synthesis Alkyl halides, Strong base (e.g., NaH)Aryl ethers

These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities that can alter the molecule's biological activity or physical properties.

Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. One of the most synthetically useful transformations of the nitro group is its reduction to an amino group (-NH₂).

Reduction of the Nitro Group:

Reduction MethodReagentsProduct
Catalytic Hydrogenation H₂, Catalyst (e.g., Pd/C, PtO₂)2-Amino-3,4-difluorophenol
Metal-Acid Reduction Sn, HCl or Fe, HCl2-Amino-3,4-difluorophenol

The resulting 2-amino-3,4-difluorophenol is a valuable intermediate itself, as the amino group can participate in a wide range of reactions, including diazotization to form diazonium salts, which are precursors to numerous other functional groups. Furthermore, the amino group can act as a nucleophile in the formation of amides, sulfonamides, and heterocyclic rings.

Halogenation and Other Substitutions on the Aromatic Ring (e.g., synthesis of 6-Bromo-3,4-difluoro-2-nitrophenol)

Further substitution on the aromatic ring of this compound is directed by the existing substituents. The hydroxyl group is a powerful ortho-, para-directing and activating group, while the nitro group is a meta-directing and deactivating group. The fluorine atoms are also ortho-, para-directing but are deactivating. The combined effect of these groups directs incoming electrophiles primarily to the position ortho to the hydroxyl group and meta to the nitro group, which is the 6-position.

A key example of this is the synthesis of 6-Bromo-3,4-difluoro-2-nitrophenol . While specific literature detailing this exact transformation from this compound was not found, the synthesis of analogous compounds provides a clear precedent. For instance, the synthesis of 2-bromo-4-fluoro-6-nitrophenol (B1271563) is achieved through the nitration of 2-bromo-4-fluorophenol. google.com Similarly, 2-bromo-3-nitrophenol (B27434) can be synthesized from 2-amino-3-nitrophenol (B1277897) via a Sandmeyer-type reaction. chemicalbook.com Based on these established methodologies, the direct bromination of this compound using a reagent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield the desired 6-bromo derivative due to the strong directing influence of the phenolic hydroxyl group.

Applications in Specialty Chemical Synthesis

Specialty chemicals are performance-oriented products valued for their function rather than their composition. This compound serves as a crucial intermediate in the production of such high-value chemicals, particularly within the pharmaceutical and agrochemical industries. nbinnochem.com

Pharmaceutical Industry: The primary application in this sector is its use as a starting material for synthesizing fluorinated heterocyclic scaffolds. As mentioned, reduction of this compound yields 2-amino-4,5-difluorophenol, a direct precursor to 5,6-difluorobenzoxazoles. The benzoxazole (B165842) core is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous compounds exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. nih.govglobalresearchonline.net The presence of fluorine atoms can further enhance a drug's metabolic stability, bioavailability, and binding affinity.

Agrochemical Industry: In agriculture, fluorinated compounds are integral to the development of modern pesticides. This compound is a precursor to key intermediates used in the synthesis of potent herbicides and fungicides. nbinnochem.comchemimpex.com For instance, the related compound 4,5-Difluoro-2-nitroaniline, which can be synthesized from the phenol (B47542), is a known intermediate for agrochemicals. chemimpex.com Furthermore, a patent describes the preparation of 2-allyl-4,5-difluorophenol and its derivatives, which show agricultural biological activity. google.com The synthesis of this class of compounds can originate from precursors like this compound.

Dyes and Pigments: The compound also finds utility in the chemical industry for manufacturing dyes and pigments. nbinnochem.com This application typically involves the reduction of the nitro group to an amine, which can then be diazotized and coupled with other aromatic compounds to form stable and vibrantly colored azo dyes.

Table 2: Applications of this compound in Specialty Chemical Synthesis
IndustryRole of this compoundTarget Molecule / IntermediateFinal Application Area
PharmaceuticalsPrecursor to heterocyclic scaffolds5,6-DifluorobenzoxazolesDevelopment of new therapeutic agents. nih.govnbinnochem.com
AgrochemicalsIntermediate for active ingredientsFluorinated anilines and phenolsSynthesis of modern herbicides and fungicides. nbinnochem.comchemimpex.com
Dyes & PigmentsPrecursor to diazo componentsDifluoro-nitroanilinesManufacturing of specialty azo dyes. nbinnochem.com

In-depth Computational Analysis of this compound Awaits Future Research

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the chemical compound this compound. While extensive computational research exists for related molecules such as other nitrophenol isomers, fluorinated aromatics, and substituted nitrobenzenes, published data detailing the quantum chemical calculations, predicted spectroscopic parameters, and reaction mechanisms exclusively for this compound could not be located.

Computational chemistry provides powerful tools to gain deep insights into the molecular world. Techniques like Density Functional Theory (DFT) are commonly used to explore the electronic structure of molecules, including the distribution of electrons and the nature of molecular orbitals. Such studies are foundational for understanding a compound's reactivity and properties. For many nitrophenols, researchers have successfully calculated molecular orbitals, mapped electron density, and determined properties like dipole moments and electrostatic potentials to predict how these molecules will interact with others.

Furthermore, computational methods are instrumental in predicting spectroscopic data. Scientists can calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which are invaluable for interpreting experimental results and confirming molecular structures. For fluorinated compounds, in particular, specialized computational protocols have been developed to accurately predict ¹⁹F NMR chemical shifts, aiding in the characterization of these often complex molecules.

In the realm of chemical reactions, computational studies elucidate reaction mechanisms by mapping out energy profiles and identifying transition states. This allows chemists to understand the feasibility of a reaction pathway and the factors that control it. The influence of solvents on these reactions is also a critical area of computational investigation, with various models developed to simulate how solvent molecules interact with reactants and affect the energy of the reaction pathway.

Despite the broad application of these computational methods across organic chemistry, this compound has not been the specific subject of such a detailed theoretical investigation in available scholarly articles. Therefore, the creation of data tables for its electronic structure, predicted spectroscopic parameters, or reaction energy profiles is not possible at this time. The scientific community awaits future research that may focus on this specific molecule, which would undoubtedly contribute to a deeper understanding of the structure-property relationships within the broader class of substituted nitrophenols.

Computational Chemistry and Theoretical Insights into 3,4 Difluoro 2 Nitrophenol

Conformation Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

Computational analysis of 3,4-Difluoro-2-nitrophenol provides critical insights into its three-dimensional structure and the non-covalent interactions that govern its conformational preferences. The spatial arrangement of the hydroxyl (-OH), nitro (-NO2), and fluorine (-F) substituents on the benzene (B151609) ring dictates the molecule's stability and reactivity.

Conformational analysis of related fluorinated compounds often reveals the significant role of electrostatic and hyperconjugative interactions in determining the most stable conformers. researchgate.net In the case of this compound, computational modeling would likely focus on the rotational barriers of the hydroxyl and nitro groups and the planarity of the molecule.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational conformational analysis of this compound, comparing a conformation with an intramolecular hydrogen bond to one without.

ConformerKey Dihedral Angle (H-O-C-C)Hydrogen Bond Length (O-H···O)Relative Energy (kcal/mol)Computational Method
Planar (H-bonded)~0°~1.8 Å0.0 (most stable)DFT/B3LYP/6-311G
Non-planar (H-bond broken)~180°N/A+5-10DFT/B3LYP/6-311G

Design of Novel Derivatives via Computational Methods

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. nih.gov By modifying the core structure and using computational models to predict the effects of these modifications, researchers can prioritize the synthesis of compounds with enhanced biological activity, improved selectivity, or other desirable characteristics. nih.govresearchgate.net

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov A QSAR model could be developed for a series of this compound derivatives to correlate their structural features with a specific biological activity. This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design process.

Molecular docking is another powerful in silico technique that can be employed to design novel derivatives. mdpi.comnih.gov If the biological target of this compound is known, molecular docking can be used to predict how different derivatives will bind to the target's active site. This allows for the design of derivatives with optimized interactions, potentially leading to increased potency.

Pharmacophore modeling can also be utilized. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on the structure of this compound and other active compounds. The model can then be used to screen virtual libraries of compounds or to guide the design of new derivatives that fit the pharmacophore.

The table below presents a hypothetical example of how computational methods could be used to guide the design of novel derivatives of this compound, targeting a hypothetical protein kinase.

DerivativeModificationPredicted Docking Score (kcal/mol)Predicted ADMET ProfileRationale for Design
Parent Compound--7.5ModerateStarting point
Derivative AAddition of a morpholine group at the 5-position-9.2ImprovedTo enhance solubility and form additional hydrogen bonds in the active site.
Derivative BReplacement of the 4-Fluoro with a trifluoromethyl group-8.5Slightly poorerTo increase electron-withdrawing properties and potentially enhance binding affinity.
Derivative CEsterification of the hydroxyl group-6.8GoodTo act as a prodrug and improve bioavailability.

These computational approaches enable a more focused and efficient drug discovery process, reducing the time and cost associated with synthesizing and testing a large number of compounds. nih.gov By leveraging theoretical insights, the design of novel derivatives based on the this compound scaffold can be significantly accelerated.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is influencing the synthesis of specialty chemicals like 3,4-Difluoro-2-nitrophenol. Future research in this area is expected to focus on several key principles of green chemistry to minimize environmental impact and enhance efficiency.

Economical and environmentally friendly synthetic routes are crucial for the industrial-scale production of nitrophenols. paspk.org Traditional nitration methods often involve the use of harsh acids and produce significant waste streams. Future methodologies will likely explore milder reaction conditions and the use of recyclable catalysts. For instance, the nitration of phenols can be optimized by controlling physical parameters such as temperature and nitric acid concentration to improve yield and selectivity, thereby reducing the need for costly and environmentally challenging separation processes. paspk.org

The development of novel catalysts is another cornerstone of sustainable synthesis. Solid acid catalysts, such as zeolites and silica-supported acids, offer advantages in terms of separation and reusability compared to conventional liquid acids. paspk.org Enzymatic synthesis is also a burgeoning field, offering high selectivity under mild conditions. nih.gov While specific enzymatic routes for this compound have yet to be extensively reported, the broader progress in biocatalysis suggests that enzymatic fluorination and nitration could become viable and sustainable synthetic strategies in the future. nih.gov

A patent for the synthesis of poly-fluorinated phenol (B47542) compounds highlights a method with a high yield (over 80%) and purity (over 99.5%) under relatively mild conditions, suggesting a move towards more efficient and environmentally friendly processes in the broader field of fluorinated phenol synthesis. google.com Such advancements could be adapted for the synthesis of this compound.

Exploration of New Catalytic Transformations

The functional groups present in this compound—a nitro group, two fluorine atoms, and a hydroxyl group—offer a rich platform for a variety of catalytic transformations, enabling the synthesis of a diverse range of derivatives.

Catalytic Hydrogenation: The reduction of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation of nitrophenols to their corresponding aminophenols is a well-established and industrially significant reaction. google.comrsc.org This process can be carried out using various catalysts, including palladium on carbon (Pd/C), under hydrogen pressure. google.comnih.gov The resulting 3,4-difluoro-2-aminophenol would be a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. Research in this area could focus on developing more active and selective catalysts that operate under milder conditions, such as room temperature and low hydrogen pressure, and are easily recoverable and reusable. google.comrsc.org

Cross-Coupling Reactions: The presence of fluorine atoms on the aromatic ring can influence the reactivity of the compound in cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. mt.comlibretexts.orgorganic-chemistry.orgjk-sci.com Recent advancements have shown that nitroarenes can also be used as electrophilic coupling partners in Suzuki-Miyaura reactions, offering an alternative to organohalides. mdpi.com This opens up the possibility of using this compound in such reactions to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. Future research could explore the scope and limitations of these coupling reactions with this compound and optimize reaction conditions for high yields and selectivity.

Expansion of Applications in Diverse Chemical Fields

The unique combination of functional groups in this compound suggests its potential as a versatile building block in various chemical sectors.

Medicinal Chemistry: Fluorinated organic molecules play a crucial role in modern drug discovery. The incorporation of fluorine atoms can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netresearchgate.netnih.govnih.gov The difluoro-nitrophenol scaffold could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, related fluorinated nitrophenols are utilized as intermediates in the synthesis of pharmaceuticals. google.com The corresponding aminophenol, obtained via reduction, is a common precursor for many drug candidates.

Materials Science: Fluorinated compounds are integral to the development of advanced materials with unique properties. nih.gov The high electronegativity of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties. nih.gov this compound could be explored as a monomer or a precursor for the synthesis of high-performance polymers, liquid crystals, and dyes. google.com For example, other fluorinated nitrophenols are used in the development of dyes and liquid crystals. google.com

Integration with High-Throughput Screening and Automation in Synthesis

The drive to accelerate the discovery of new molecules with desired properties has led to the widespread adoption of high-throughput screening (HTS) and automated synthesis platforms. nih.govbmglabtech.compharmtech.comrti.orgeurofinsdiscovery.com

Automated Synthesis: The modular nature of many organic reactions makes them amenable to automation. Automated synthesis platforms can rapidly generate libraries of compounds by systematically varying reactants and reaction conditions. researchgate.net The development of automated synthesis protocols for the derivatization of this compound could significantly accelerate the exploration of its chemical space. For instance, automated systems could be programmed to perform a series of catalytic reactions, such as hydrogenation followed by various coupling reactions, to produce a diverse library of derivatives.

High-Throughput Screening: Once a library of derivatives is synthesized, HTS techniques can be employed to rapidly screen for biological activity or desired material properties. nih.govbmglabtech.compharmtech.comeurofinsdiscovery.com For example, if the goal is to discover new drug candidates, the synthesized compounds can be screened against a panel of biological targets using assays that measure fluorescence, luminescence, or absorbance. pharmtech.com In materials science, HTS methods can be used to evaluate properties such as thermal stability, conductivity, or optical characteristics. The integration of automated synthesis and HTS would create a powerful workflow for the rapid discovery of new applications for this compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Difluoro-2-nitrophenol with high purity, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves nitration and halogenation steps. For example, nitration of a difluorophenol precursor under controlled conditions (e.g., using nitric acid/sulfuric acid at low temperatures) can yield the nitro derivative. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Intermediate validation should employ thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) with UV detection (λ ~270 nm, common for nitrophenols) to confirm purity (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic protons.
  • Infrared Spectroscopy (IR): Identify nitro (NO2_2) stretching vibrations (~1520 cm1^{-1}) and hydroxyl (OH) bands (~3300 cm1^{-1}) to confirm functional groups.
  • X-ray Crystallography: Resolve crystal structure to validate regiochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What quality control protocols ensure batch-to-batch consistency in this compound samples?

Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities.
  • Melting Point (mp): Compare experimental mp (e.g., ~94–98°C for analogous nitrophenols) to literature values .
  • Certificate of Analysis (COA): Include residual solvent testing (via gas chromatography) and elemental analysis (C, H, N, F) .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Fluorine’s electron-withdrawing effect activates the aromatic ring for NAS. Design experiments to:

  • Compare reaction rates with non-fluorinated analogs (e.g., 2-nitrophenol) under identical conditions (solvent, temperature).
  • Use computational modeling (DFT calculations) to map electron density distribution and predict reactive sites .
  • Monitor substituent effects via Hammett plots, correlating σm_mp_p values with kinetic data .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies: Conduct accelerated degradation tests (e.g., 40°C, 75% RH) in buffered solutions (pH 4–9). Analyze degradation products via LC-MS to identify hydrolysis pathways.
  • Data Reconciliation: Apply iterative qualitative analysis (e.g., triangulation of HPLC, NMR, and mass spectrometry data) to distinguish experimental artifacts from true instability .

Q. How can this compound be utilized as a precursor for functionalized materials or bioactive molecules?

Methodological Answer:

  • Derivatization: React with thiols or amines via NAS to generate sulfides or amines for drug-discovery scaffolds.
  • Coordination Chemistry: Explore metal complexation (e.g., with Cu2+^{2+}) for catalytic or material applications, monitored by UV-vis and cyclic voltammetry .
  • Environmental Applications: Investigate adsorption onto polyphenylsulfone membranes (as in nitrophenol removal studies) to assess pollutant-binding efficiency .

Notes

  • Avoid commercial suppliers listed in –3; prioritize peer-reviewed synthesis protocols.
  • Computational tools (e.g., Gaussian, ORCA) are recommended for mechanistic studies .
  • Contradictions in data should be addressed through multi-method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.